6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nicotinaldehyde core substituted with a 4-chlorophenylsulfonyl group and an O-(2,4-dichlorobenzyl)oxime moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Nicotinaldehyde Derivative: The synthesis begins with the preparation of a nicotinaldehyde derivative through the reaction of nicotinic acid with suitable reagents.
Introduction of 4-chlorophenylsulfonyl Group: The nicotinaldehyde derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine, to introduce the 4-chlorophenylsulfonyl group.
Formation of Oxime: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl hydroxylamine to form the O-(2,4-dichlorobenzyl)oxime moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxime to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: A related compound with a similar core structure but different functional groups.
4-chlorophenylsulfonyl derivatives: Compounds with the 4-chlorophenylsulfonyl group but different core structures.
Uniqueness
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3S/c20-15-4-6-17(7-5-15)28(25,26)19-8-1-13(10-23-19)11-24-27-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJFOCOURDYJW-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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